6-Hydroxy-3-phenyl-1-benzofuran-2(3H)-one
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Overview
Description
6-Hydroxy-3-phenyl-1-benzofuran-2(3H)-one is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-phenyl-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-phenyl-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydrobenzofuran derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of 6-oxo-3-phenyl-1-benzofuran-2(3H)-one.
Reduction: Formation of 6-hydroxy-3-phenyl-2,3-dihydrobenzofuran.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-phenyl-1-benzofuran-2(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-phenylbenzofuran: Similar structure but differs in the position of the hydroxyl group.
3-Phenylcoumarin: Similar core structure but with a different ring system.
Uniqueness
6-Hydroxy-3-phenyl-1-benzofuran-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
31617-41-1 |
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Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
6-hydroxy-3-phenyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H10O3/c15-10-6-7-11-12(8-10)17-14(16)13(11)9-4-2-1-3-5-9/h1-8,13,15H |
InChI Key |
QSXGEUZUUSWDDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC2=O |
Origin of Product |
United States |
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